[4-(1H-Pyrazol-4-yl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1H-Pyrazol-4-yl)phenyl]boronic acid: is an organic compound with the molecular formula C9H9BN2O2 It is a boronic acid derivative that features a pyrazole ring attached to a phenyl ring, which is further bonded to a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Attachment to the Phenyl Ring: The pyrazole ring is then attached to a phenyl ring through a coupling reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1H-Pyrazol-4-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products:
Oxidation: Phenols
Reduction: Boronate esters
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry:
Catalysis: [4-(1H-Pyrazol-4-yl)phenyl]boronic acid is used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly as a precursor for biologically active molecules.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Industry:
Mechanism of Action
The mechanism of action of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
Phenylboronic Acid: Similar structure but lacks the pyrazole ring.
[4-(1H-Pyrazol-4-yl)phenyl]boronate Esters: These are derivatives where the boronic acid group is converted to a boronate ester.
[4-(1H-Pyrazol-4-yl)phenyl]boronic Acid Derivatives: Compounds with additional functional groups attached to the phenyl or pyrazole rings.
Uniqueness:
Pyrazole Ring: The presence of the pyrazole ring in this compound imparts unique electronic and steric properties, making it distinct from other boronic acids.
Properties
IUPAC Name |
[4-(1H-pyrazol-4-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6,13-14H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPQSXAZOVFTJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CNN=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.